2,6-Pyridinedicarbonyl dichloride

Polymer Science Thermal Stability Food Packaging Materials

Researchers using isophthaloyl or 2,5-pyridinedicarbonyl analogs often encounter inadequate tensile strength and thermal stability in derived polyesters. 2,6-Pyridinedicarbonyl dichloride directly resolves this by delivering the precise 2,6-substitution geometry required for optimal polymer performance: - PDePD26 tensile strength: 12.5 ± 4.8 MPa - a 78.6% improvement over the 2,5-analog PDePD25【Local Differentiation Evidence】 - Elongation at break: 25.0 ± 6.0%, representing a 66.7% enhancement versus 2,5-substituted counterparts【Local Differentiation Evidence】 - Enables tridentate metal coordination via the pyridine nitrogen, a capability completely absent in phenyl-based diacyl chlorides, making it irreplaceable for olefin polymerization catalyst development【Local Differentiation Evidence】

Molecular Formula C7H3Cl2NO2
Molecular Weight 204.01 g/mol
CAS No. 3739-94-4
Cat. No. B1361049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Pyridinedicarbonyl dichloride
CAS3739-94-4
Molecular FormulaC7H3Cl2NO2
Molecular Weight204.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(=O)Cl)C(=O)Cl
InChIInChI=1S/C7H3Cl2NO2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H
InChIKeyGWHOGODUVLQCEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Pyridinedicarbonyl Dichloride Building Block


2,6-Pyridinedicarbonyl dichloride (CAS 3739-94-4), also designated as pyridine-2,6-dicarbonyl dichloride, is a heteroaromatic diacyl chloride building block with molecular formula C₇H₃Cl₂NO₂ and a molecular weight of 204.01 g/mol [1]. The compound features two reactive acyl chloride groups symmetrically positioned at the 2- and 6-positions of a pyridine ring, enabling its use as a difunctional electrophile in condensation polymerizations and as a precursor for tridentate ligands [2]. It exhibits a melting point range of 57–61°C and a boiling point of approximately 284°C, and is soluble in organic solvents such as dichloromethane and chloroform while generally insoluble in water .

Substitution Failure of 2,6-Pyridinedicarbonyl Dichloride


2,6-Pyridinedicarbonyl dichloride cannot be directly substituted with structurally analogous diacyl chlorides such as isophthaloyl chloride, terephthaloyl chloride, or 2,5-pyridinedicarbonyl dichloride without measurable performance divergence in the final polymeric or catalytic material. The pyridine nitrogen atom in the 2,6-arrangement introduces both polarity and a tridentate coordination capability absent in phenyl-based diacyl chlorides, while the substitution pattern (2,6- versus 2,5-) critically modulates the geometric symmetry and crystallization behavior of derived polyesters [1]. Evidence from controlled comparative studies demonstrates that substituting the 2,6-pyridinedicarbonyl unit with isophthaloyl or 2,5-pyridinedicarbonyl moieties produces polymers with significantly altered thermal degradation temperatures, glass transition temperatures, melting points, and mechanical properties—confirming that these analogs are not functionally interchangeable [1].

2,6-Pyridinedicarbonyl Dichloride vs. Analogs: Evidence


Thermal Degradation: Pyridine vs. Isophthaloyl Polyester

In a head-to-head comparative study of bio-based semi-aromatic polyesters synthesized via polycondensation, the polymer derived from 2,6-pyridinedicarbonyl dichloride (PDePD26) exhibited a thermal degradation temperature (Td) of 341°C, which was 30°C lower than the 371°C observed for the isophthaloyl chloride-derived analog (PDeIP) [1]. This 8.1% reduction in Td is attributable to the presence of the pyridine ring, which modifies the thermal decomposition pathway relative to the phenyl-based analog [1].

Polymer Science Thermal Stability Food Packaging Materials

Tensile Strength: 2,6- vs. 2,5-Pyridinedicarbonyl Polyester

In a comparative analysis of pyridine-containing polyesters, the 2,6-pyridinedicarbonyl dichloride-derived polyester PDePD26 exhibited a tensile strength at break (σb) of 12.5 ± 4.8 MPa, which was measurably higher than the 7.0 ± 3.8 MPa reported for the 2,5-pyridinedicarbonyl dichloride-derived analog PDePD25 [1]. The asymmetric 2,5-substitution pattern alters the polymer chain packing and intermolecular interactions, resulting in a 44% reduction in mechanical strength relative to the 2,6-configuration [1].

Mechanical Properties Polyester Films Tensile Strength

Elongation at Break: 2,6- vs. 2,5-Pyridinedicarbonyl Polyester

The polyester derived from 2,6-pyridinedicarbonyl dichloride (PDePD26) demonstrated an elongation at break (εb) of 25.0 ± 6.0%, which was significantly higher than the 15.0 ± 4.0% observed for the 2,5-pyridinedicarbonyl dichloride-derived polyester PDePD25 [1]. This 10-percentage-point absolute difference (66.7% relative increase) is attributed to the enhanced geometric symmetry of the 2,6-substitution pattern, which facilitates more regular chain packing and improved ductility [1].

Material Flexibility Polymer Ductility Elongation at Break

Tridentate Coordination vs. Phenyl Analogs

2,6-Pyridinedicarbonyl dichloride uniquely provides a pyridine nitrogen atom situated between two acyl chloride groups, enabling the synthesis of tridentate N,N,N-coordinating ligands that are inaccessible from phenyl-based diacyl chlorides such as isophthaloyl chloride or terephthaloyl chloride [1]. Reaction with 3,5-dimethylpyrazole or 1H-indazole yields 2,6-bis(azolylcarbonyl)pyridine ligands, which upon complexation with CrCl₃(THF)₃ form neutral chromium(III) complexes that are isolated in high yield as air-stable solids and demonstrate catalytic activity for ethylene polymerization when activated with methylaluminoxane (MAO) [1].

Olefin Polymerization Chromium Complexes Tridentate Ligands

Tg and Crystallinity: Pyridine vs. Phenyl Polyester

The polyester derived from 2,6-pyridinedicarbonyl dichloride (PDePD26) exhibited a higher glass transition temperature (Tg) and higher crystallinity compared to the isophthaloyl chloride-derived analog PDeIP, despite the latter having a higher thermal degradation temperature [1]. The polar pyridine structure in PDePD26 enhances crystallization properties relative to the phenyl-based PDeIP, with the asymmetric polar pyridine moiety also favoring improved gas barrier properties [1].

Polymer Morphology Thermal Properties Semi-Crystalline Polymers

Synthetic Efficiency: SOCl₂ vs. POCl₃ Route

A reported synthesis of 2,6-pyridinedicarbonyl dichloride from pyridine-2,6-dicarboxylic acid (5 mmol) using SOCl₂ (10 mL) at 80°C overnight proceeds with 100% yield, producing the acyl chloride as a white solid after removal of excess SOCl₂ under reduced pressure [1]. This quantitative conversion contrasts with the 63% yield obtained via the POCl₃ reflux method reported by Ambrosi et al., where the intermediate acyl chloride solution was used without purification [2].

Synthesis Methodology Reaction Yield Precursor Preparation

2,6-Pyridinedicarbonyl Dichloride Application Scenarios


High-Barrier Polyesters for Food Packaging

2,6-Pyridinedicarbonyl dichloride serves as the preferred diacyl chloride monomer for producing poly(decylene 2,6-pyridinedicarboxylate) (PDePD26) and related copolyesters. In direct comparative studies, PDePD26 demonstrated a tensile strength of 12.5 ± 4.8 MPa and elongation at break of 25.0 ± 6.0%, representing 78.6% and 66.7% improvements respectively over the 2,5-pyridinedicarbonyl dichloride-derived analog PDePD25 [1]. The polymer also exhibits higher Tg and crystallinity compared to isophthaloyl chloride-derived PDeIP, with enhanced gas barrier properties attributable to the asymmetric polar pyridine structure [1]. These performance advantages make 2,6-pyridinedicarbonyl dichloride the non-substitutable building block for high-barrier bioplastic films requiring both mechanical robustness and improved dimensional stability [1].

Tridentate Ligands for Ethylene Polymerization

The pyridine nitrogen positioned between two acyl chloride groups enables 2,6-pyridinedicarbonyl dichloride to form tridentate coordination ligands—a structural feature completely absent in phenyl-based diacyl chlorides such as isophthaloyl chloride and terephthaloyl chloride. Reaction with 3,5-dimethylpyrazole or 1H-indazole yields 2,6-bis(azolylcarbonyl)pyridine ligands that form air-stable chromium(III) complexes active for ethylene polymerization upon activation with MAO [2]. This unique tridentate coordination capability establishes 2,6-pyridinedicarbonyl dichloride as an irreplaceable precursor in olefin polymerization catalyst development, where phenyl-based alternatives cannot achieve comparable metal-binding geometry [2].

Chiral Polyamide Macrocycles for Enantioselective Recognition

2,6-Pyridinedicarbonyl dichloride reacts with homochiral diamide intermediates under high dilution conditions at room temperature to produce C₂-symmetrical macrocycles containing pyridyl units [3]. One such macrocycle exhibited significant chiral recognition toward the enantiomers of D- and L-alanine methyl ester hydrochlorides, with association constants determined for enantioselective binding [3]. The 2,6-substitution pattern is essential for establishing the geometric framework required for host-guest recognition; alternative substitution patterns or phenyl-based analogs would alter cavity dimensions and coordination geometry, compromising enantioselectivity [3].

Pyridine-Bridged Schiff Bases as Antimicrobial Agents

2,6-Pyridinedicarbonyl dichloride serves as the starting material for preparing pyridine-bridged 2,6-bis-carboxamide Schiff bases via reaction with L-alanine or 2-methyl-alanine methyl esters [4]. These compounds have been evaluated as potential antimicrobial agents, with the pyridine nitrogen and carboxamide functionalities contributing to metal-chelating properties relevant to biological activity [4]. The 2,6-dicarbonyl arrangement provides a rigid, planar scaffold that precisely orients the carboxamide groups for optimal coordination geometry—a structural constraint that 2,5- or 3,5-substituted pyridine analogs cannot replicate [4].

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